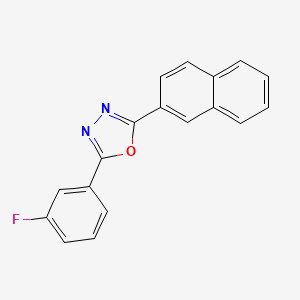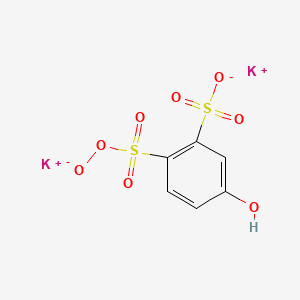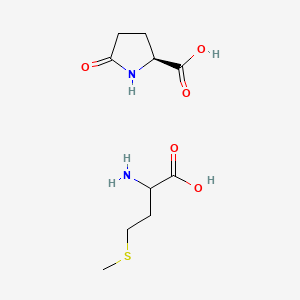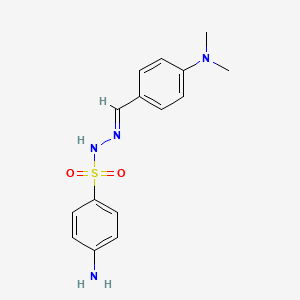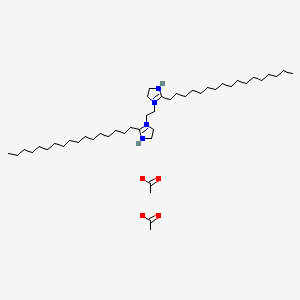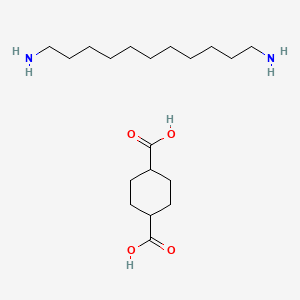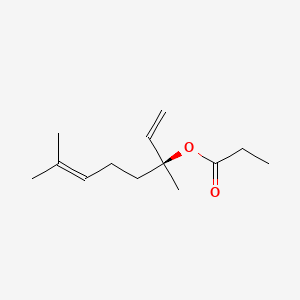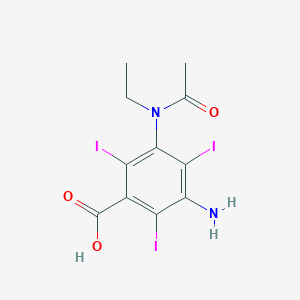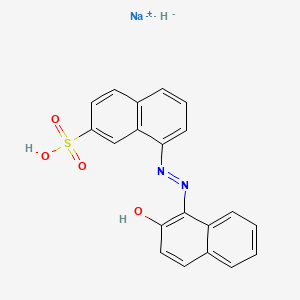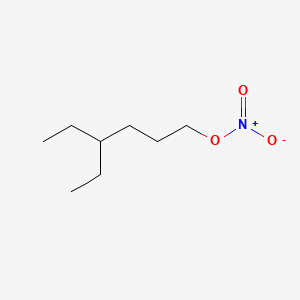
4-Ethylhexyl nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Branched octyl nitrate is an organic nitrate ester with the molecular formula C8H17NO3. It is a derivative of octane, where a nitrate group is attached to a branched octyl chain. Organic nitrates, including branched octyl nitrate, are known for their applications in various fields, including atmospheric chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Branched octyl nitrate can be synthesized through the nitration of branched octyl alcohol using nitric acid. The reaction typically involves the following steps:
Nitration Reaction: Branched octyl alcohol is reacted with concentrated nitric acid under controlled temperature conditions to form branched octyl nitrate.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain pure branched octyl nitrate.
Industrial Production Methods
In industrial settings, branched octyl nitrate is produced using large-scale nitration reactors. The process involves:
Reactants: Branched octyl alcohol and nitric acid.
Reaction Conditions: The reaction is carried out at controlled temperatures and pressures to ensure high yield and purity.
Purification: The product is purified using industrial distillation columns to remove impurities and obtain high-purity branched octyl nitrate.
Analyse Chemischer Reaktionen
Types of Reactions
Branched octyl nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert branched octyl nitrate to branched octyl amine.
Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of branched octyl amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Branched octyl nitrate has several scientific research applications, including:
Atmospheric Chemistry: It is used to study the formation of secondary organic aerosols and their impact on air quality.
Industrial Applications: It is used as a solvent and intermediate in the synthesis of other chemicals.
Biological Studies: Research on its effects on biological systems and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of branched octyl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The molecular targets and pathways involved include:
Soluble Guanylate Cyclase Activation: Nitric oxide activates soluble guanylate cyclase, leading to the production of cyclic GMP (cGMP).
cGMP-Dependent Protein Kinase Activation: cGMP activates protein kinase, which in turn lowers intracellular calcium levels, resulting in smooth muscle relaxation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linear Octyl Nitrate: Similar in structure but with a linear octyl chain.
Nonyl Nitrate: Another organic nitrate ester with a nine-carbon chain.
Decyl Nitrate: A nitrate ester with a ten-carbon chain.
Uniqueness
Branched octyl nitrate is unique due to its branched structure, which can influence its physical and chemical properties, such as solubility and reactivity. This structural variation can lead to different applications and effects compared to its linear counterparts .
Eigenschaften
Molekularformel |
C8H17NO3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
4-ethylhexyl nitrate |
InChI |
InChI=1S/C8H17NO3/c1-3-8(4-2)6-5-7-12-9(10)11/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
KLHMSHJDKRSFCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CCCO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B12681454.png)
